![molecular formula C8H10ClNO2S B2759435 N-[(2-chlorophenyl)methyl]methanesulfonamide CAS No. 42134-77-0](/img/structure/B2759435.png)

N-[(2-chlorophenyl)methyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

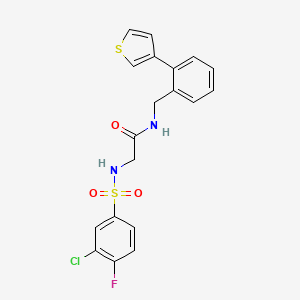

N-[(2-chlorophenyl)methyl]methanesulfonamide, also known as CCMS, is a chemical compound that has been widely studied for its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been found to exhibit a variety of biological activities.

Scientific Research Applications

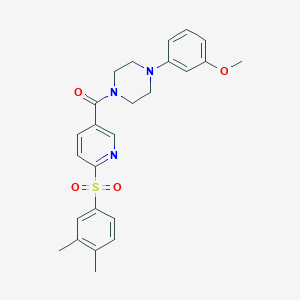

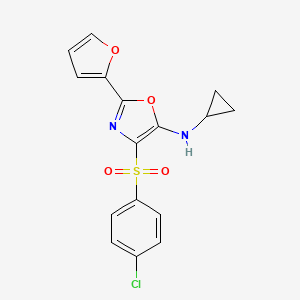

Chemical Structure and Conformation

Research on compounds structurally similar to N-[(2-chlorophenyl)methyl]methanesulfonamide, such as N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, reveals insights into their chemical structure and conformation. These studies indicate that the amide H atom's positioning is crucial for the molecule's biological activity, laying on one side of the benzene ring while the methanesulfonyl group is on the opposite side. This positioning facilitates interactions with receptor molecules, highlighting the compound's potential in designing receptor-targeted therapeutics. Molecular packing, involving N—H⋯O hydrogen bonding, suggests implications for solid-state properties and intermolecular interactions (B. Gowda, S. Foro, H. Fuess, 2007; B. Gowda, S. Foro, H. Fuess, 2007).

Oxidation and Sulfur Chemistry

The oxidation of related sulfides and sulfoxides to sulfones, such as in the study of methyl (methylthio)methyl sulfoxide, offers a glimpse into chemical reactions that might be relevant for N-[(2-chlorophenyl)methyl]methanesulfonamide. These processes are crucial for understanding the compound's reactivity and potential applications in synthesizing more complex sulfone derivatives with varied biological activities (Katsuyuki Ogura, Michiyo Suzuki, Gen-ichi Tsuchihashi, 1980).

Biological Activity and Applications

The synthesis and investigation of sulfonamide derivatives and their metal complexes shed light on potential antibacterial applications. For example, methanesulfonicacid hydrazide derivatives and their complexes have shown activity against both gram-positive and gram-negative bacteria, suggesting that N-[(2-chlorophenyl)methyl]methanesulfonamide could be explored for similar antibacterial properties (Ü. Özdemir, Pınar Güvenç, E. Şahin, Fatma Hamurcu, 2009).

Environmental and Microbial Metabolism

Methanesulfonic acid and its derivatives, including methanesulfonamide compounds, play a significant role in the sulfur cycle and can be metabolized by various microorganisms. This highlights the environmental relevance of N-[(2-chlorophenyl)methyl]methanesulfonamide and similar compounds, potentially impacting biogeochemical cycling and microbial growth (D. Kelly, J. Murrell, 1999).

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNABENQKVSTEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2759357.png)

![8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2759359.png)

![tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate](/img/structure/B2759361.png)

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)

![diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759369.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)

![3-[N-(2-carboxyethyl)-2-methoxy-5-nitroanilino]propanoic acid](/img/structure/B2759375.png)